Bicyclo[5.2.0]non-8-ene-8-carboxylic acid
Description
Bicyclo[5.2.0]non-8-ene-8-carboxylic acid is a bicyclic compound featuring a fused seven-membered and two-membered ring system (denoted by the [5.2.0] notation) with a carboxylic acid substituent at the 8-position and an unsaturated double bond at the 8,9-position. This structure confers unique steric and electronic properties, making it a subject of interest in organic synthesis and polymer chemistry. Evidence from polymerization studies highlights its role as a monomer in synthesizing alternating copolymers via ring-opening metathesis polymerization (ROMP), where steric congestion and trisubstitution on the alkene influence reactivity .
Synthetic routes often involve epoxidation or cycloaddition strategies. For example, methyl bicyclo[5.2.0]non-8-ene-8-carboxylate (a precursor) is synthesized via AlCl3-catalyzed reactions with methyl propiolate, as described in . Additionally, notes that treatment of 8-methanesulfonyloxybicyclo[5.2.0]nonane with potassium 1-butoxide in DMSO yields mixtures of bicyclo[5.2.0]non-1(9)-ene and bicyclo[5.2.0]non-8-ene isomers, emphasizing the sensitivity of double-bond positioning to reaction conditions .
Properties
IUPAC Name |
bicyclo[5.2.0]non-8-ene-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-10(12)9-6-7-4-2-1-3-5-8(7)9/h6-8H,1-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAHLDLHCAZVFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C=C(C2CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[5.2.0]non-8-ene-8-carboxylic acid typically involves the construction of the bicyclic framework followed by the introduction of the carboxylic acid functional group. One common method involves the Diels-Alder reaction, where a suitable diene and dienophile react to form the bicyclic structure. Subsequent oxidation steps introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification and functional group modifications. The reaction conditions are optimized for high yield and purity, often involving catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[5.2.0]non-8-ene-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bicyclic framework allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include esters, amides, alcohols, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Bicyclo[5.2.0]non-8-ene-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a molecular probe or in drug design due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which Bicyclo[5.2.0]non-8-ene-8-carboxylic acid exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved can include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares bicyclo[5.2.0]non-8-ene-8-carboxylic acid with analogous bicyclic carboxylic acids and esters, focusing on structural, synthetic, and functional differences.
Bicyclo[5.2.0]nonane-8-carboxylic Acid
- Structure : Unlike the unsaturated target compound, this derivative lacks the 8,9-double bond, resulting in a fully saturated bicyclic system.
- Properties : Reduced ring strain and increased conformational flexibility due to saturation. The absence of the double bond diminishes reactivity in polymerization or cycloaddition reactions.
Bicyclo[4.2.0]oct-7-ene-7-carboxylate
- Structure : Smaller bicyclic system ([4.2.0] vs. [5.2.0]) with a seven-membered ring. The double bond is at the 7,8-position, and the carboxylate group is at the 7-position.
- Synthesis : Prepared via ROMP-friendly methods similar to the target compound but with lower steric hindrance due to the smaller ring system .
- Reactivity : Higher polymerization efficiency compared to bicyclo[5.2.0] derivatives, attributed to reduced torsional strain in the smaller ring .
Bicyclo[3.3.1]non-6-ene-3,5-dicarboxylic Acid
- Structure : A bridged bicyclo[3.3.1] system with two carboxylic acid groups at the 3- and 5-positions and a double bond at the 6,7-position ().
- Properties: Increased acidity (pKa ~2.5–3.0 for each -COOH group) and water solubility compared to the monofunctional target compound. The bridged system introduces greater ring strain, limiting thermal stability .
Bicyclo[5.2.0]nonane Derivatives with Complex Substituents
- Example: Bicyclo[5.2.0]nonane, 4-methylene-2,8,8-trimethyl-2-vinyl- (C15H24).
- Structure : Features multiple substituents (methylene, methyl, vinyl) that introduce steric bulk, reducing accessibility for further reactions.
- Applications: Primarily used in fragrance or natural product synthesis due to its structural resemblance to terpenoids (e.g., caryophyllene derivatives in ) .
Data Table: Key Comparative Properties
Biological Activity
Bicyclo[5.2.0]non-8-ene-8-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic structure that contributes to its unique chemical properties. The carboxylic acid functional group is crucial for its interactions with biological targets, allowing for hydrogen bonding and ionic interactions that influence the activity of various biomolecules.
The mechanism of action for bicyclic compounds like this compound typically involves:
- Target Interaction : The compound can bind to specific receptors or enzymes, modulating their activity.
- Biological Pathway Modulation : By interacting with key proteins, it may influence signaling pathways related to inflammation, pain, and other physiological processes.
Biological Activity and Therapeutic Potential
Research has indicated several promising biological activities associated with this compound:
- NMDA Receptor Antagonism : Compounds derived from this bicyclic structure have been studied for their ability to inhibit NMDA receptors, which are implicated in various neurological disorders such as stroke and epilepsy . NMDA antagonists can potentially alleviate symptoms associated with these conditions by preventing excessive neuronal excitation.
- Anti-inflammatory Effects : Preliminary studies suggest that bicyclic compounds may exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases.
- Anticancer Activity : Some derivatives of this compound have shown potential in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Study 1: NMDA Receptor Antagonism
A study evaluated the effectiveness of a derivative of this compound as an NMDA receptor antagonist in animal models. Results indicated a significant reduction in seizure frequency at doses of 100 mg/kg, highlighting its potential as a therapeutic agent for epilepsy .
Study 2: Anti-inflammatory Properties
In vitro studies demonstrated that compounds similar to this compound could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for their anti-inflammatory effects .
Study 3: Anticancer Activity
A series of derivatives were tested against various cancer cell lines, showing IC50 values in the low micromolar range. These findings suggest that modifications to the bicyclic structure can enhance anticancer activity, warranting further investigation into structure-activity relationships (SAR) .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | NMDA receptor antagonism, anti-inflammatory | Inhibition of excitatory neurotransmission |
| Bicyclo[4.2.0]octene-derived compounds | Moderate anti-inflammatory effects | Cytokine inhibition |
| Bicyclo[6.2.0]decane analogs | Variable anticancer activity | Apoptosis induction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
